

Measuring Bcr-Abl kinase activity in cell lysates with Abltide

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Application Note & Protocol

Topic: Measuring Bcr-Abl Kinase Activity in Cell Lysates with Abltide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] Its deregulated kinase activity promotes hyperproliferation and resistance to apoptosis in hematopoietic cells.[3] Consequently, Bcr-Abl is a critical therapeutic target, and assays to measure its kinase activity are essential for basic research and for screening potential tyrosine kinase inhibitors (TKIs).[3][4]

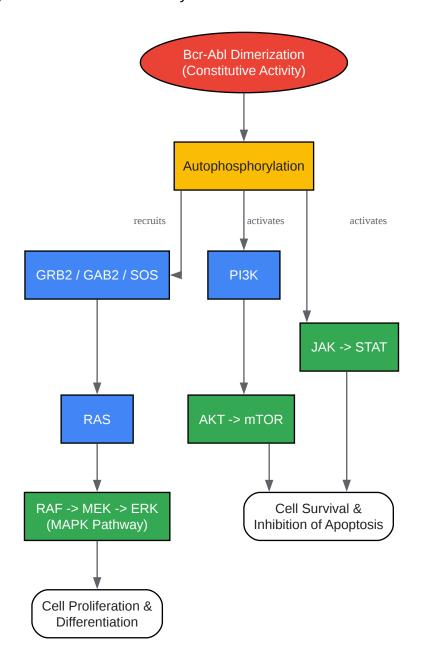
This application note provides a detailed protocol for measuring Bcr-Abl kinase activity from cell lysates using **Abltide**, a synthetic peptide substrate.[5][6][7] The method described is a non-radioactive, in vitro kinase assay that can be adapted for various downstream detection methods, including Western blotting and ELISA.

Bcr-Abl Signaling Pathway

The constitutive kinase activity of Bcr-Abl is a result of its dimerization, facilitated by the BCR coiled-coil domain, which leads to trans-autophosphorylation.[1][8] This autophosphorylation creates docking sites for adaptor proteins like GRB2, initiating multiple downstream signaling



cascades that are crucial for leukemogenesis.[8][9] Key activated pathways include the RAS/MAPK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[10][11] Understanding these pathways is crucial for contextualizing the role of Bcr-Abl activity in CML.



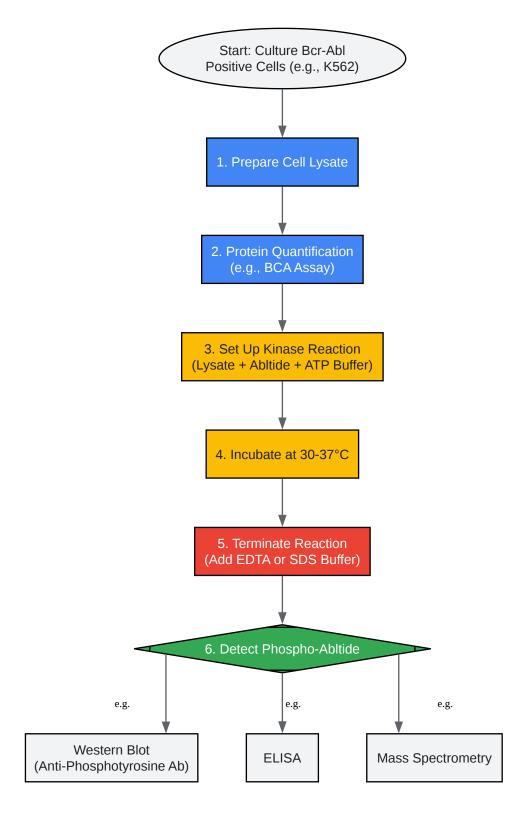
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Caption: The Bcr-Abl signaling cascade.

Experimental Workflow



The overall workflow involves preparing a cell lysate containing active Bcr-Abl kinase, performing an in vitro kinase reaction with the **Abltide** substrate and ATP, stopping the reaction, and finally detecting the phosphorylated substrate.





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Caption: Workflow for the Bcr-Abl kinase assay.

Materials and Reagents

Reagent/Material	Supplier & Catalog No. (Example)	Storage
Bcr-Abl Positive Cell Line (e.g., K562)	ATCC (CCL-243)	Liquid Nitrogen / 37°C Incubator
Abltide Peptide (Sequence: EAIYAAPFAKKK)	SinoBiological (PS100001)	-20°C (Lyophilized)[5]
Cell Lysis Buffer (RIPA or similar)	Thermo Fisher (89900)	4°C
Protease Inhibitor Cocktail	Roche (11836170001)	4°C
Phosphatase Inhibitor Cocktail	Thermo Fisher (78420)	4°C
BCA Protein Assay Kit	Thermo Fisher (23225)	Room Temperature
ATP, 100 mM Solution	Promega (V9151)	-20°C
Dithiothreitol (DTT), 1M	Sigma-Aldrich (D9779)	-20°C
Magnesium Chloride (MgCl ₂), 1M	Thermo Fisher (AM9530G)	Room Temperature
Tris-HCl, pH 7.5, 1M	Thermo Fisher (15567027)	Room Temperature
Anti-Phosphotyrosine Antibody (e.g., 4G10)	Millipore (05-321)	4°C
HRP-conjugated Secondary Antibody	Cell Signaling Technology (7074)	4°C
SDS-PAGE Gels and Buffers	Bio-Rad	Room Temperature
PVDF Membrane	Millipore (IPVH00010)	Room Temperature
ECL Western Blotting Substrate	Thermo Fisher (32106)	4°C



Experimental ProtocolsPreparation of Cell Lysates

This protocol is designed to extract total protein from cultured cells while preserving kinase activity.

- Culture Bcr-Abl positive cells (e.g., K562) to a density of approximately 1-2 x 10⁶ cells/mL.
 For inhibitor studies, treat cells with the desired concentration of inhibitor (e.g., Imatinib) for the specified time before harvesting.
- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
- Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails. Use approximately 1 mL of buffer per 10⁷ cells.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
- Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
- Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

In Vitro Bcr-Abl Kinase Assay

This protocol outlines the phosphorylation of **Abltide** substrate by Bcr-Abl in the cell lysate.

- Prepare a 2X Kinase Reaction Buffer. See Table 2 for final concentrations.
- On ice, prepare the kinase reaction mix in a microfuge tube. For each reaction, combine the components as listed in Table 3. Include appropriate controls such as a no-lysate control (background) and a lysate from Bcr-Abl negative cells.
- Initiate the kinase reaction by adding the ATP solution.



- Incubate the reaction mixture for 30-60 minutes at 30°C or 37°C.[3][12] The optimal time and temperature may need to be determined empirically.
- Terminate the reaction by adding 4X SDS-PAGE Laemmli sample buffer and boiling at 95°C for 5 minutes.[13] Alternatively, for other detection methods, stop the reaction by adding EDTA to a final concentration of 50 mM.

Final Concentration	Stock Solution	Volume for 50 μL Reaction
50 mM	1 M	2.5 μL
10 mM	1 M	0.5 μL
1 mM	1 M	0.05 μL
10-100 μΜ	10 mM	0.5 - 5 μL
0.2 - 0.5 mM	10 mM	1 - 2.5 μL
20-50 μg	1-5 mg/mL	Variable
-	-	To 50 μL
	50 mM 10 mM 1 mM 10-100 μM 0.2 - 0.5 mM	50 mM 1 M 10 mM 1 M 1 mM 1 M 10-100 μM 10 mM 0.2 - 0.5 mM 10 mM

Table 1:

Recommended

concentrations for

kinase assay

components.[3][12]



Example Reaction Setup	Volume		
Cell Lysate (50 μg total protein)	X μL		
10X Kinase Buffer (500 mM Tris, 100 mM MgCl ₂)	5 μL		
Abltide (10 mM stock)	2 μL		
DTT (100 mM stock)	0.5 μL		
Nuclease-Free Water	(42.5 - X - Y) μL		
ATP (10 mM stock, for 100 μM final)	Y μL (e.g., 0.5 μL)		
Total Volume	50 μL		
Table 2: Example reaction mixture setup.			

Detection by Western Blot

This is a common method for detecting the phosphorylation of the **Abltide** substrate.

- Resolve the terminated kinase reaction samples on a 15% or 4-20% Tris-Glycine SDS-PAGE gel. The small size of **Abltide** (approx. 1.3 kDa) requires high percentage gels or specialized peptide separation systems.[5]
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary anti-phosphotyrosine antibody (e.g., 4G10) diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 5.



 Apply ECL Western Blotting Substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the band corresponding to phosphorylated **Abltide** is proportional to Bcr-Abl kinase activity.

Data Interpretation

Quantitative data can be obtained by densitometric analysis of the Western blot bands. The activity is measured as the signal intensity in the presence of Bcr-Abl lysate minus the background (no lysate control). For inhibitor studies, results are often expressed as a percentage of the activity of an untreated control.

Condition	Description	Expected Outcome
Positive Control	K562 cell lysate + Abltide + ATP	Strong phospho-Abltide signal
Negative Control 1	No cell lysate + Abltide + ATP	No signal (measures background)
Negative Control 2	Bcr-Abl negative cell lysate + Abltide + ATP	No or very low signal
Inhibitor Test	K562 cell lysate + Abltide + ATP + Imatinib	Reduced or no signal
Table 3: Experimental controls and expected outcomes.		

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